4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide
CAS No.: 941932-76-9
Cat. No.: VC4259241
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941932-76-9 |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 |
| IUPAC Name | 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
| Standard InChI Key | BWLLGJKFUBDAJM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Introduction
Overview of the Compound
The compound 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide is a heterocyclic organic molecule containing a thiazinan ring with two oxygen atoms (sulfonyl group) and a benzamide moiety substituted with a 3-methylphenyl group. Such compounds are often explored for their potential biological activities due to the presence of sulfur and nitrogen heteroatoms, which contribute to diverse chemical and pharmacological properties.
Synthesis Pathways
While specific synthesis details for this compound were not directly available in the provided results, compounds with similar structures are typically synthesized through multi-step organic reactions involving:
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Formation of the Thiazinan Ring: Reactions involving amines and sulfur-containing reagents (e.g., sulfonyl chlorides) under controlled conditions.
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Functionalization: Introduction of benzamide groups through coupling reactions, such as amidation.
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Final Assembly: Coupling aromatic components via electrophilic substitution or related methodologies.
Pharmacological Potential
The presence of a thiazinan ring with sulfonyl groups suggests possible bioactivity:
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Antimicrobial Activity: Heterocyclic compounds containing sulfur and nitrogen are often potent against bacterial and fungal strains.
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Anti-inflammatory Properties: Sulfonamides are known for their role in inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Potential: Aromatic benzamide derivatives have been studied for their antiproliferative effects on cancer cells.
Material Science
Such compounds may also find applications in material science due to their stability and functional group versatility.
Analytical Characterization
Characterization of compounds like this is typically performed using:
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Nuclear Magnetic Resonance (NMR):
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NMR: Identifies hydrogen environments.
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NMR: Provides information about carbon skeletons.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Confirms functional groups like sulfonyl () and amide ().
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X-ray Crystallography:
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Provides detailed three-dimensional structural information.
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Research Significance
Compounds like 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide are valuable for drug discovery programs due to their structural diversity and potential biological activities. Their synthesis, characterization, and biological evaluation could lead to novel therapeutic agents targeting diseases such as infections, inflammation, or cancer.
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